Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
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Overview
Description
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a nitro group on a benzoate ester. This compound is often used in organic synthesis, particularly in the protection of amines during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems are used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Deprotection: Yields the free amine.
Reduction: Yields the corresponding amino compound.
Substitution: Yields various substituted benzoate esters.
Scientific Research Applications
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate primarily involves the protection and deprotection of amino groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective protection and deprotection during synthesis . The nitro group can be reduced to an amino group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((tert-butoxycarbonyl)amino)acetate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl (2-aminoethyl)(2-((tert-butoxycarbonyl)amino)ethyl)carbamate
Uniqueness
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is unique due to the presence of both a Boc-protected amino group and a nitro group on the benzoate ester
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBXLQKKUBOGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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